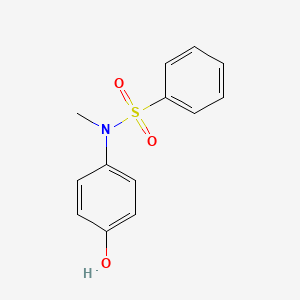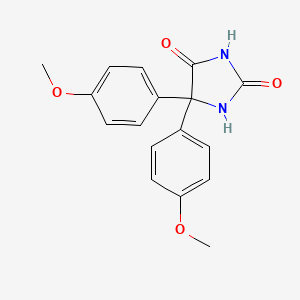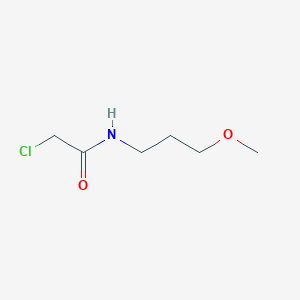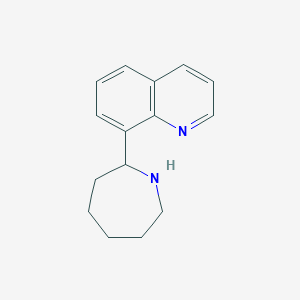
8-(azepan-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(azepan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with an azepane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(azepan-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 8-(azepan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
科学研究应用
8-(azepan-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 8-(azepan-2-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved .
相似化合物的比较
Quinoline: A simpler structure without the azepane ring, widely used in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Quinoxaline: Contains two nitrogen atoms in the ring, used in various chemical syntheses.
Uniqueness: 8-(azepan-2-yl)quinoline is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties compared to simpler quinoline derivatives .
属性
CAS 编号 |
527673-84-3 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
8-(azepan-2-yl)quinoline |
InChI |
InChI=1S/C15H18N2/c1-2-9-14(16-10-3-1)13-8-4-6-12-7-5-11-17-15(12)13/h4-8,11,14,16H,1-3,9-10H2 |
InChI 键 |
LDVHMAFKKYMHGH-UHFFFAOYSA-N |
SMILES |
C1CCC(NCC1)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
C1CCC(NCC1)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




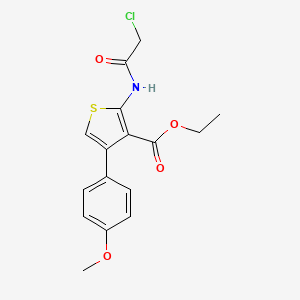


![1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B1622385.png)
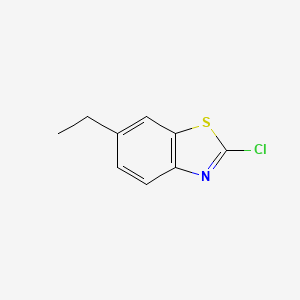
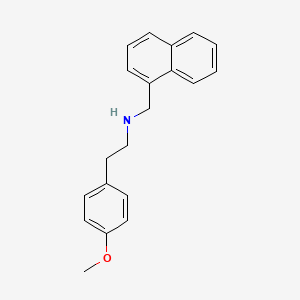
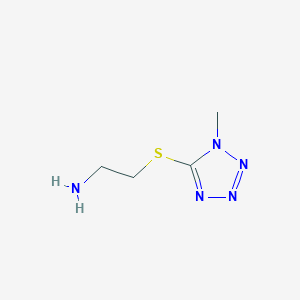
![4-[(Methoxyimino)methyl]benzoic acid](/img/structure/B1622389.png)
![2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1622390.png)
